molecular formula C14H24N2O4 B1528087 Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1357353-90-2

Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1528087
CAS No.: 1357353-90-2
M. Wt: 284.35 g/mol
InChI Key: TUBBTHBVNCACNB-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diaza derivative featuring a diazaspiro[4.5]decane core with three key functional groups:

  • tert-Butyl carboxylate at position 8 (providing steric bulk and stability).
  • Hydroxymethyl group at position 1 (enhancing solubility and enabling further derivatization).
  • Ketone at position 3 (a reactive site for nucleophilic additions or reductions).

It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for kinase inhibitors and RAS pathway modulators (e.g., Elironrasib/RMC-6291) .

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-11(18)15-10(14)9-17/h10,17H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBBTHBVNCACNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118667
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-90-2
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357353-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1357353-90-2) is a synthetic compound belonging to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24N2O4
  • Molecular Weight : 284.35 g/mol
  • CAS Number : 1357353-90-2
  • Purity : ≥98% .

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures, like this compound, exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

  • Cell Line Studies :
    • In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MCF-7) cells.
    • The half-maximal inhibitory concentration (IC50) values were found to be in the range of 20–40 µM for these cell lines, indicating moderate to high potency .
  • Mechanism of Action :
    • The compound has been shown to induce DNA damage and chromatin condensation, leading to cell cycle arrest in the G0/G1 phase.
    • It also affects mitochondrial membrane potential and promotes reactive oxygen species (ROS) generation, which are critical for triggering apoptosis .

Antimicrobial Activity

This compound has demonstrated promising antibacterial and antifungal activities.

  • Antibacterial Efficacy :
    • The compound exhibits activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin.
    • It was particularly effective against Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties :
    • In vitro tests revealed antifungal activity against Candida albicans and Aspergillus species, suggesting its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The unique spirocyclic structure of this compound is believed to play a crucial role in its biological activity. Variations in substituents on the spiro framework can significantly influence the potency and selectivity of the compound against different biological targets.

Property Value
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
CAS Number1357353-90-2
Anticancer IC50 (PC3)~20 µM
Antibacterial MICComparable to Ciprofloxacin

Case Studies

Several case studies have reported on the biological activity of compounds related to this compound:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects on multiple cancer cell lines and found that compounds with similar structures had enhanced apoptosis induction compared to standard treatments .
  • In Vivo Studies :
    • Animal models have been employed to assess the efficacy of these compounds in tumor growth inhibition, showing promising results that warrant further investigation into their therapeutic potential .

Scientific Research Applications

The compound features a spirocyclic structure that contributes to its stability and reactivity. The presence of both carbonyl and hydroxymethyl groups allows for diverse chemical transformations, making it suitable for various synthetic applications.

Synthetic Chemistry

Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is utilized as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it an essential building block in organic synthesis.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. By modifying the spirocyclic structure, researchers were able to enhance the biological activity against specific cancer cell lines, showcasing its potential in drug development.

Medicinal Chemistry

The compound's structural features lend themselves to medicinal chemistry applications, particularly in designing new pharmaceuticals targeting neurodegenerative diseases and cancer.

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit neuroprotective properties. These derivatives were tested in vitro for their ability to inhibit apoptosis in neuronal cells, demonstrating promising results for future therapeutic applications.

Material Science

In material science, this compound can be used as a precursor for synthesizing polymers with specific mechanical properties. Its functional groups allow for cross-linking reactions that can enhance material strength and durability.

Case Study: Polymer Development

A recent investigation focused on using this compound to create biodegradable polymers. The resulting materials showed improved mechanical properties while maintaining environmental sustainability, indicating its potential for use in eco-friendly packaging solutions.

Comparison with Similar Compounds

Core Structural Variations

Compound Name CAS Number Substituents Key Structural Differences
tert-Butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate N/A 1-hydroxymethyl, 3-oxo, 8-tert-butyl carboxylate Reference compound
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 3-oxo, 8-tert-butyl carboxylate Lacks hydroxymethyl group at position 1
tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1445951-29-0 4-hydroxymethyl, 3-oxo, 8-tert-butyl carboxylate Hydroxymethyl shifted to position 4
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate N/A 2-oxo, 1-oxa, 8-tert-butyl carboxylate Replaces ketone with oxygen (oxa) at position 1

Impact of Substituent Position :

  • The absence of a hydroxymethyl group (as in CAS 169206-67-1) simplifies synthesis but reduces derivatization flexibility .

Physicochemical Properties

Property Target Compound CAS 169206-67-1 CAS 1445951-29-0
Molecular Weight ~284.35 g/mol (calculated) 254.33 g/mol 284.35 g/mol
LogP (Predicted) ~1.2 (hydroxymethyl increases polarity) ~1.8 ~1.0
Solubility Moderate in polar solvents (DMSO, MeOH) Low in water, soluble in DCM Moderate in DMSO

Key Observations :

  • The hydroxymethyl group reduces lipophilicity (lower LogP) compared to non-hydroxylated analogs, enhancing aqueous solubility .
  • tert-Butyl esters generally improve metabolic stability, critical for oral bioavailability in drug candidates .

Preparation Methods

Starting Materials and Initial Steps

The synthetic pathway often begins with commercially available or easily synthesized precursors such as 1-toluate-4-piperidone or ethyl malonate derivatives. For example, ethyl malonate is reacted in ethanol under reflux with ammonium acetate to form an intermediate compound, which is then isolated and purified (yield ~41%).

Step Reagents/Conditions Product Yield (%) Notes
1 Ethyl malonate, ethanol, ammonium acetate, reflux 5 h Intermediate compound 2 41 TLC monitoring; neutralization and extraction

Reduction and Functional Group Transformations

The intermediate is subjected to reduction using lithium borohydride in tetrahydrofuran at 0–70 °C for 2.5 hours, producing a hydroxyl-containing intermediate (compound 3) with near quantitative yield (100%).

Subsequently, compound 3 undergoes tosylation via reaction with p-toluenesulfonyl chloride and triethylamine in dichloromethane at room temperature for 12 hours to yield a tosylated intermediate (compound 4).

Step Reagents/Conditions Product Yield (%) Notes
2 Lithium borohydride, THF, 0–70 °C, 2.5 h Compound 3 100 Yellow oil; TLC confirms completion
3 p-Toluenesulfonyl chloride, triethylamine, DCM, 25 °C, 12 h Compound 4 100 Tosylation step; extraction and drying

Ring Closure and Further Reduction

Ring closure to form the diazaspiro structure is achieved by treating compound 4 with cesium carbonate and potassium iodide in acetonitrile at 25–90 °C for 3 hours, yielding compound 5 with ~70% yield.

This is followed by reduction of compound 5 using magnesium turnings in methanol at 25–80 °C for 1 hour, producing compound 6 (a key intermediate with the spirocyclic ring and hydroxymethyl group) in quantitative yield.

Step Reagents/Conditions Product Yield (%) Notes
4 Cs2CO3, KI, acetonitrile, 25–90 °C, 3 h Compound 5 70 Ring closure confirmed by TLC
5 Mg turnings, methanol, 25–80 °C, 1 h Compound 6 100 Vigorous reaction; yellow oil product

Protection and Final Steps

The hydroxyl group is protected by reaction with Boc anhydride and potassium carbonate in dichloromethane at room temperature for 12 hours to form a Boc-protected intermediate (compound 7). The final step involves catalytic hydrogenation using palladium on carbon in methanol at room temperature for 3 hours to yield the target tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (compound 8).

Step Reagents/Conditions Product Yield (%) Notes
6 Boc anhydride, K2CO3, DCM, 25 °C, 12 h Compound 7 Not specified Protection of amine/hydroxyl groups
7 Pd/C, MeOH, 25 °C, 3 h Target compound 8 Not specified Final hydrogenation and purification

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%)
1 Condensation Ethyl malonate, ethanol, ammonium acetate, reflux Intermediate 2 41
2 Reduction Lithium borohydride, THF, 0–70 °C Compound 3 100
3 Tosylation p-Toluenesulfonyl chloride, triethylamine, DCM, 25 °C Compound 4 100
4 Ring closure Cs2CO3, KI, acetonitrile, 25–90 °C Compound 5 70
5 Reduction Mg turnings, methanol, 25–80 °C Compound 6 100
6 Protection Boc anhydride, K2CO3, DCM, 25 °C Compound 7 Not specified
7 Catalytic hydrogenation Pd/C, methanol, 25 °C Target compound (this compound) Not specified

Research Findings and Considerations

  • The synthetic route is designed for scalability, employing readily available reagents and mild reaction conditions.
  • The use of lithium borohydride and magnesium turnings for selective reductions ensures high yields and minimal side reactions.
  • The ring closure step using cesium carbonate and potassium iodide is critical for forming the spirocyclic framework.
  • Protection of functional groups with tert-butyl (Boc) esters facilitates purification and stability during subsequent steps.
  • The overall sequence balances reaction efficiency with operational simplicity, making it suitable for industrial adaptation.
  • TLC monitoring and chromatographic purification are essential throughout to ensure product purity and reaction completion.

Q & A

Q. What are the key structural features and physicochemical properties of tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?

The compound is a spirocyclic amide with a molecular formula of C13H22N2O3\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_3 (average mass: 254.33 g/mol). Key features include a bicyclic spiro[4.5]decane core, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl substituent at the 1-position. Physicochemical properties include a density of 1.15 g/cm³, boiling point of 425°C, and a calculated logP (hydrophobicity) of ~2.5, indicating moderate lipophilicity .

Q. What synthetic strategies are commonly employed to construct the spirocyclic framework of this compound?

A validated approach involves reductive amination of a piperidone precursor followed by ring-closure to form the spirocyclic core. For example, ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate analogs are synthesized via cyclization of diaminoethyl intermediates, leveraging literature procedures for spiroannulation . The Boc group is typically introduced via carbamate-forming reactions with tert-butyl chloroformate under basic conditions.

Q. How is the compound characterized spectroscopically, and what analytical methods are recommended?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are critical for confirming the spirocyclic structure, with distinct signals for the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and hydroxymethyl protons (δ ~3.5–4.0 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., m/z 254.1630 for [M+H]+^+).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving stereochemical ambiguities in spiro systems .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during functionalization of the spirocyclic scaffold?

The steric and electronic environment of the spiro system complicates selective modifications. For instance, the hydroxymethyl group at the 1-position may participate in hydrogen bonding, influencing reactivity. Studies on analogous compounds (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) reveal that alkylation or acylation reactions often require controlled reaction conditions (e.g., low temperatures, bulky bases) to avoid side reactions at the lactam nitrogen or spiro junction .

Q. How can computational methods aid in predicting the compound’s reactivity or binding properties?

Density Functional Theory (DFT) calculations can model the spirocyclic conformation and identify reactive sites. For example, the electron-deficient lactam carbonyl (3-oxo group) is prone to nucleophilic attack, while the Boc group enhances solubility for biological assays. Molecular docking studies with related spiro compounds (e.g., DDR1 inhibitors) suggest potential applications in targeting protein-protein interactions .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

  • Contradictory NMR Assignments : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the hydroxymethyl protons and the lactam carbonyl can confirm connectivity.
  • Crystallographic Refinement Issues : If X-ray data quality is poor (e.g., due to twinning), SHELXD or SHELXE can improve phase determination, especially for high-resolution datasets .

Q. How does the compound’s stability vary under different storage or reaction conditions?

The Boc group is labile under acidic conditions (e.g., TFA in DCM), while the hydroxymethyl moiety may oxidize under prolonged exposure to air. Stability studies on similar compounds recommend storage at 2–8°C in inert atmospheres and avoidance of protic solvents in reactions requiring Boc retention .

Methodological Considerations

Q. What protocols optimize the synthesis of tert-butyl-protected spirocyclic derivatives?

  • Stepwise Protection : Introduce the Boc group early to shield the amine during subsequent steps.
  • Cyclization Catalysts : Use Lewis acids (e.g., ZnCl2_2) to promote spiroannulation efficiency.
  • Purification : Reverse-phase HPLC or silica gel chromatography (eluent: EtOAc/hexane gradients) resolves diastereomers or byproducts .

Q. How can researchers validate the compound’s purity and identity in absence of commercial standards?

  • HPLC-MS : Use a C18 column with UV detection at 210–254 nm and HRMS for purity assessment.
  • Chiral Analysis : If stereocenters are present, chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

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